(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
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Overview
Description
(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one is a complex organic compound characterized by multiple hydroxyl groups, a methoxy group, and a conjugated system of double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core phenylprop-2-en-1-one structure, followed by the introduction of hydroxyl and methoxy groups through selective functionalization reactions. Common reagents used in these steps include phenols, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving temperature control, solvent selection, and purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bonds in the conjugated system can be reduced to single bonds, altering the compound’s electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or signaling pathways. The conjugated system of double bonds may also play a role in its electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
Adapalene Related Compound E: A compound with similar structural features, used in pharmaceutical applications.
Methylammonium Lead Halide: Another compound with a complex structure, used in various technological applications.
Uniqueness
(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one is unique due to its specific combination of functional groups and conjugated system, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C34H40O6 |
---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C34H40O6/c1-3-4-5-6-7-8-9-10-11-12-28(25-16-20-27(36)21-17-25)32-30(38)23-31(40-2)33(34(32)39)29(37)22-15-24-13-18-26(35)19-14-24/h11-23,28,35-36,38-39H,3-10H2,1-2H3/b12-11+,22-15+ |
InChI Key |
NVLDQJNCARJUPM-NRLZKTNLSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/C(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O |
Canonical SMILES |
CCCCCCCCCC=CC(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)C=CC3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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